molecular formula C11H14ClNO2 B1424359 Tert-butyl 4-amino-2-chlorobenzoate CAS No. 75294-49-4

Tert-butyl 4-amino-2-chlorobenzoate

Cat. No. B1424359
CAS RN: 75294-49-4
M. Wt: 227.69 g/mol
InChI Key: LLOXEUOQRNPJJK-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-2-chlorobenzoate is a chemical compound with the CAS Number: 75294-49-4 . It has a molecular weight of 227.69 . This compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for Tert-butyl 4-amino-2-chlorobenzoate is 1S/C11H14ClNO2/c1-11(2,3)15-10(14)8-5-4-7(13)6-9(8)12/h4-6H,13H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.


Physical And Chemical Properties Analysis

Tert-butyl 4-amino-2-chlorobenzoate is a powder at room temperature .

Scientific Research Applications

Enantioselective Sensing and Fluorescence Assays

Tert-butyl derivatives like 1,8-Bis(3-tert-butyl-9-acridyl)naphthalene N, N'-dioxide, synthesized from tert-butylaniline and 2-chlorobenzoic acid, have been used in enantioselective fluorescence sensing of chiral amino alcohols. This application is significant in accurately measuring both the total amount and the enantiomeric excess of several amino alcohols at micromolar concentrations (Liu, Pestano, & Wolf, 2008).

Synthesis of Amino Acids and NMR Applications

Tert-butyl derivatives, such as perfluoro-tert-butyl 4-hydroxyproline, have been synthesized for use in peptides. These derivatives show distinct conformational preferences, which are detectable by 19F NMR, suggesting their utility in probes and medicinal chemistry (Tressler & Zondlo, 2014).

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines, a class of tert-butyl derivatives, are versatile intermediates for asymmetric synthesis of amines. These imines are activated for the addition of various nucleophiles and serve as powerful chiral directing groups (Ellman, Owens, & Tang, 2002).

Hydroxyl Radical Studies

Tert-butyl alcohol, related to tert-butyl derivatives, has been used as a reference substance in determining the relationship between temperature and the reaction rate constant of hydroxyl radicals with 4-chlorobenzoic acid. This has implications for studies in ozonation and advanced oxidation processes (Kawaguchi, Hidaka, & Nishimura, 2022).

Polymer Synthesis

Tert-butyl derivatives have been used in synthesizing novel fluorinated polyimides. These polyimides exhibit unique properties like organosolubility, light color, and good tensile strength, which are critical in various industrial applications (Yang, Su, & Chiang, 2006).

Molecular Structure Studies

Research involving tert-butyl derivatives has led to the synthesis of new polyimides with low dielectric constants and high organosolubility. These studies are fundamental in understanding the impact of molecular structure on polymer properties (Chern, Twu, & Chen, 2009).

Safety And Hazards

Safety information for Tert-butyl 4-amino-2-chlorobenzoate indicates that it may be harmful if swallowed and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors and avoiding contact with skin and eyes .

properties

IUPAC Name

tert-butyl 4-amino-2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-11(2,3)15-10(14)8-5-4-7(13)6-9(8)12/h4-6H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOXEUOQRNPJJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90700582
Record name tert-Butyl 4-amino-2-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-amino-2-chlorobenzoate

CAS RN

75294-49-4
Record name tert-Butyl 4-amino-2-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-amino-2-chlorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 2-chloro-4-nitro-benzoate (2.05 g, 7.98 mmol) in ethanol 12 mL) and ethyl acetate (108 mL) was added platinum on activated charcoal (5%, 295 mg), and the mixture was stirred under at room temperature under a hydrogen atmosphere (1 bar). After filtration through a pad of diatomaceous earth, the filtrate was evaporated to afford tert-butyl 4-amino-2-chlorobenzoate (1.75 g, 96%). Orange solid, MS (EI)=227.2 (M+).
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
108 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
295 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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